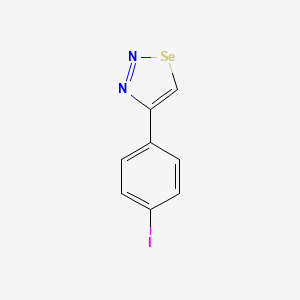![molecular formula C11H10ClNO3 B14370499 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol CAS No. 90288-54-3](/img/structure/B14370499.png)
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol is a chemical compound that belongs to the class of phenols and oxazoles It is characterized by the presence of a phenolic hydroxyl group and an oxazole ring substituted with a chloro and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol typically involves the reaction of 4-chloro-3-methyl-1,2-oxazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the oxazole derivative . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the oxazole ring.
Substitution: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the phenolic structure but lacks the oxazole ring.
Benzoxazole derivatives: Similar in structure but with different substituents on the oxazole ring.
Imidazole derivatives: Contain a different heterocyclic ring but exhibit similar chemical reactivity.
Uniqueness
2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol is unique due to the combination of its phenolic and oxazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
90288-54-3 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(12)10(16-13-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3 |
InChI Key |
INURZWWSOYDHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


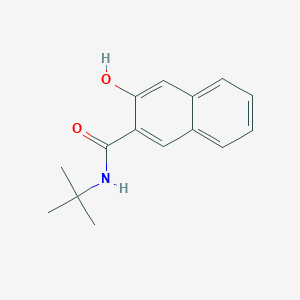
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
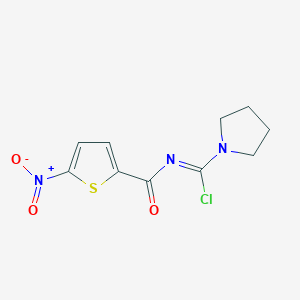
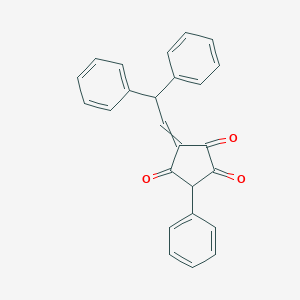
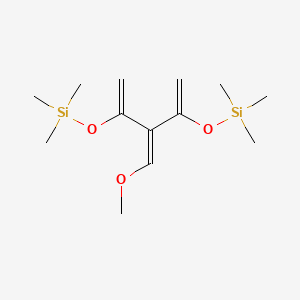
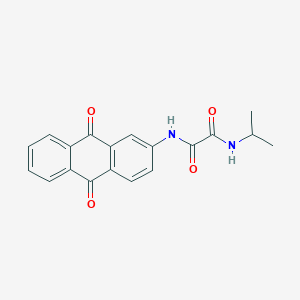

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


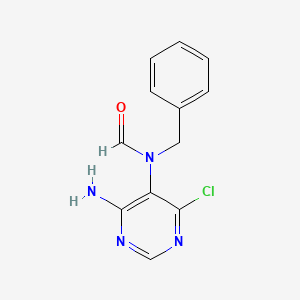
![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
